(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with a (Z)-configured acrylamido group linked to a benzo[d][1,3]dioxol-5-yl moiety and an N-(2-methoxyphenyl)carboxamide. Its synthesis typically involves coupling reactions using HATU/DIPEA in DMF, followed by HPLC purification to achieve >95% purity . Structural confirmation is performed via ¹H NMR, ¹³C NMR, and HRMS.
Properties
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-31-20-9-5-3-7-18(20)27-26(30)25-24(17-6-2-4-8-19(17)34-25)28-23(29)13-11-16-10-12-21-22(14-16)33-15-32-21/h2-14H,15H2,1H3,(H,27,30)(H,28,29)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKZKNGBAWSGIL-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed exploration of the biological activity of this compound, including its anti-cancer properties, neuroprotective effects, and other relevant findings from recent research.
Chemical Structure and Properties
The compound is characterized by several significant structural features:
- Benzofuran Core : A fused bicyclic structure known for diverse biological activities.
- Acrylamide Group : Enhances reactivity and potential interactions with biological targets.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 440.4 g/mol. Its solubility in organic solvents facilitates its use in various biological assays.
1. Anti-Cancer Properties
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the anti-cancer activity of this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3... | MCF-7 (breast cancer) | 10 | VEGFR inhibition |
| (Z)-3... | HeLa (cervical cancer) | 5 | P-glycoprotein inhibition |
These results indicate that the compound may inhibit angiogenesis and reduce chemoresistance by modulating vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) and P-glycoprotein activity.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. In vitro studies indicated that certain derivatives could significantly reduce Aβ42 aggregation:
- Maximum Inhibition : Observed at concentrations around 25 µM.
- Mechanism : Electron microscopy confirmed the ability of these compounds to modulate fibrillogenesis effectively.
These findings suggest potential therapeutic applications for Alzheimer's disease through the modulation of amyloid aggregation pathways .
3. Other Biological Activities
In addition to its anti-cancer and neuroprotective effects, this compound has been explored for other biological activities:
- Antioxidant Activity : The presence of dimethoxyphenyl groups may contribute to antioxidant properties.
- Anti-inflammatory Potential : Structural analogs have shown promise as COX inhibitors, which could lead to analgesic effects in inflammatory conditions .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation in MCF-7 and HeLa cells.
- Neuroprotection Research : Another study focused on the neuroprotective effects against Aβ-induced toxicity, demonstrating a reduction in neurodegeneration markers in treated neuronal cultures.
- Structure-Activity Relationship (SAR) : Research into SAR indicated that specific structural modifications enhance biological activity, guiding future synthetic efforts in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules from the evidence, focusing on substituents, isomerism, and reported bioactivities.
Key Comparisons
Core Structure Variations Benzofuran vs. This may influence binding affinity to hydrophobic pockets in biological targets . Acrylamide vs. Alkyl/Chloro Substituents: The (Z)-acrylamido group in the target compound contrasts with the 4-phenylbutanamido () or 2-chloropropanamido () groups. The rigid acrylamide linker may confer stereospecific interactions, while alkyl/chloro substituents alter lipophilicity and metabolic stability .
Isomerism and Bioactivity The (E)-isomer in demonstrates anti-obesity effects via PPAR-γ/FAS modulation. No direct bioactivity data for the Z-isomer are available, but isomer-dependent activity is well-documented in medicinal chemistry .
Therapeutic Implications
- Anti-Obesity vs. Anti-Hyperlipidemic : ’s (E)-acrylamide derivative targets obesity via adipocyte differentiation inhibition, while ’s furan derivatives address hyperlipidemia. The target compound’s benzofuran-acrylamide hybrid structure may bridge these therapeutic areas, though experimental validation is needed .
Synthetic Methodology
- All compounds share common synthetic routes (e.g., HATU-mediated amide coupling, HPLC purification), ensuring high purity (>95%) . Substituent-specific reagents (e.g., 2-methoxyphenylamine in the target compound) dictate functional group diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
